![molecular formula C12H13ClN4 B1481384 2-(3-Chlor-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)anilin CAS No. 2098038-67-4](/img/structure/B1481384.png)

2-(3-Chlor-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)anilin

Übersicht

Beschreibung

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is a useful research compound. Its molecular formula is C12H13ClN4 and its molecular weight is 248.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung: Wirkstoffdesign und -entwicklung

Diese Verbindung mit ihrem Imidazo[1,2-a]pyrazin-Gerüst ist in der medizinischen Chemie von besonderem Interesse. Das kondensierte heterozyklische System mit einem Brückenkopf-Stickstoffatom ist ein wichtiger Pharmakophor bei der Entwicklung neuer Medikamente . Seine strukturelle Komplexität ermöglicht Interaktionen mit verschiedenen biologischen Zielstrukturen, was möglicherweise zur Entwicklung neuartiger Therapeutika für Krankheiten führt, bei denen solche heterozyklischen Einheiten relevant sind.

Biochemische Studien: Protein- und DNA-Interaktionen

Die Fähigkeit der Verbindung, mit biologischen Makromolekülen wie Proteinen (BSA) und DNA zu interagieren, wurde mithilfe biophysikalischer und rechnergestützter Methoden untersucht . Diese Studien sind entscheidend für das Verständnis der Bindungsaffinität und -spezifität neuer Verbindungen, was Aufschluss über ihr therapeutisches Potenzial und Sicherheitsprofil geben kann.

Materialwissenschaften: Optoelektronische Bauelemente

Im Bereich der Materialwissenschaften sind solche aromatischen Heterocyclen aufgrund ihrer elektronischen Eigenschaften wertvoll. Sie können bei der Entwicklung optoelektronischer Bauelemente eingesetzt werden, wo ihre Fähigkeit, elektrischen Strom zu leiten und gleichzeitig strukturell stabil zu sein, von großer Bedeutung ist .

Chemische Synthese: Regioselektive Protokolle

Die Synthese der Verbindung beinhaltet regioselektive Protokolle, die umweltfreundlich sind und hohe Ausbeuten liefern . Dies ist von Bedeutung für die großtechnische Produktion der Verbindung für Forschungs- und industrielle Anwendungen, um Nachhaltigkeit und Kosteneffizienz zu gewährleisten.

Biophysikalische Forschung: Bindungsstudien

Bindungsstudien mit Rinderserumalbumin (BSA) und Kälberthymus-Desoxyribonukleinsäure (ctDNA) wurden durchgeführt, um die Interaktion dieser Verbindung auf molekularer Ebene zu verstehen . Solche Studien können die Wirkungsweise der Verbindung und ihre potenziellen Auswirkungen auf zelluläre Prozesse aufdecken.

Rechnergestützte Chemie: Molekulares Docking

Molekulare Docking-Ansätze wurden verwendet, um die Verbindung auf stabile Komplexbildung mit BSA und ctDNA zu screenen . Dieses rechnergestützte Verfahren hilft, vorherzusagen, wie die Verbindung mit biologischen Zielstrukturen interagieren könnte, was für die Wirkstoffforschung und -entwicklung unerlässlich ist.

Krebsforschung: Antikrebsmittel

Die strukturellen Merkmale dieser Verbindung machen sie zu einem Kandidaten für die Entwicklung von Antikrebsmitteln . Ihre Fähigkeit, an DNA zu binden und möglicherweise die Proliferation von Krebszellen zu stören, ist ein vielversprechender Weg für therapeutische Interventionen.

Mikroskopie: Emitter für konfokale Mikroskopie

Verbindungen mit fluoreszierenden Eigenschaften, wie diese, können als Emitter in der konfokalen Mikroskopie verwendet werden . Diese Anwendung ist entscheidend für die biologische Bildgebung, da sie es Forschern ermöglicht, zelluläre Komponenten und Prozesse mit hoher Auflösung zu visualisieren.

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with enzymes like xanthine oxidase .

Mode of Action

It has been observed that similar compounds can chemiluminesce in the presence of the xanthine–xanthine oxidase system . This suggests that the compound might interact with its targets and undergo a chemical reaction that results in the emission of light.

Result of Action

Similar compounds have been used to assess superoxide formation in various conditions, including neutrophil and macrophage activation, cultured cells, and vascular tissue .

Action Environment

It has been observed that similar compounds can chemiluminesce in aqueous solutions with a ph range of 5–65 , suggesting that the compound’s activity may be influenced by the pH of its environment.

Biochemische Analyse

Biochemical Properties

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), exhibiting dual inhibitory activity . These interactions are crucial as they can modulate various signaling pathways and epigenetic modifications, making the compound a potential candidate for cancer therapy .

Cellular Effects

The effects of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline on cellular processes are profound. It has been observed to inhibit cell proliferation in cancer cell lines such as K562 and Hut78 . The compound influences cell signaling pathways by inhibiting PI3K, which is involved in cell growth and survival, and HDAC, which affects gene expression through epigenetic modifications . This dual inhibition leads to altered gene expression and reduced cellular metabolism, ultimately resulting in decreased cell viability .

Molecular Mechanism

At the molecular level, 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline exerts its effects through binding interactions with PI3K and HDAC . The compound inhibits the catalytic activity of PI3K, preventing the phosphorylation of downstream targets involved in cell survival and proliferation . Additionally, it inhibits HDAC, leading to increased acetylation of histones and other proteins, which can alter gene expression and promote apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline have been studied over various time points. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to the compound in in vitro studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also indicated that the compound maintains its efficacy over extended periods, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including weight loss and mild organ toxicity . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to accumulate in certain cellular compartments, such as the nucleus, where it exerts its inhibitory effects on HDAC . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is critical for its activity. The compound is primarily localized in the nucleus, where it interacts with HDAC and modulates gene expression . Additionally, it may be found in other cellular compartments, such as the cytoplasm, where it can interact with PI3K and influence signaling pathways . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular locations .

Eigenschaften

IUPAC Name |

2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c13-11-7-15-12-8-16(5-6-17(11)12)10-4-2-1-3-9(10)14/h1-4,7H,5-6,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXHTKNVWXYWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC=C2Cl)CN1C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

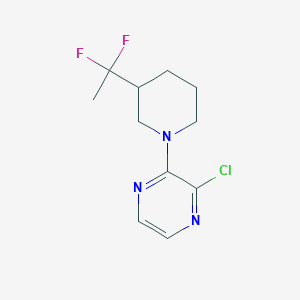

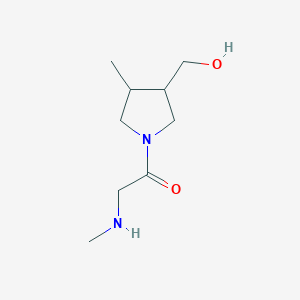

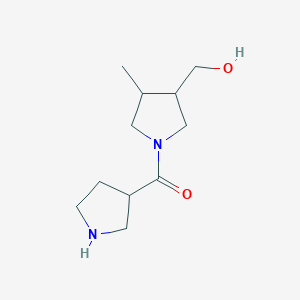

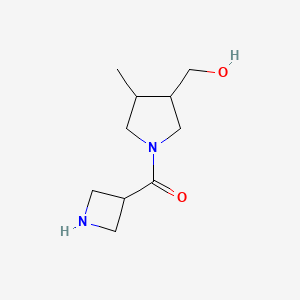

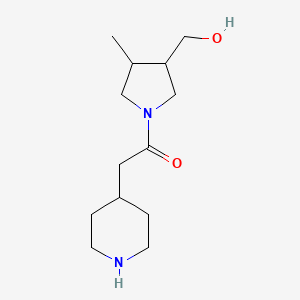

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1481302.png)